1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid is a compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring. This is followed by a nucleophilic substitution reaction to attach the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. Catalysts and solvents are chosen to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Ixabepilone: Features a thiazole ring and is used in cancer treatment.
Uniqueness: 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid is unique due to its combination of a thiazole ring, piperidine ring, and carboxylic acid group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(19)12-6-8-17(9-7-12)15-16-13(10-20-15)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYUAVFHRXCWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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